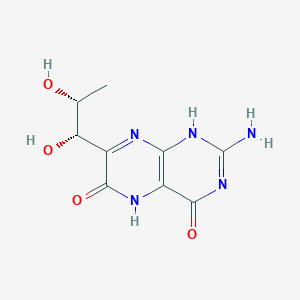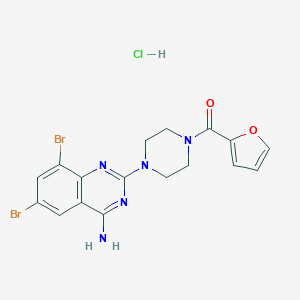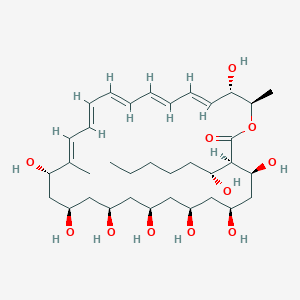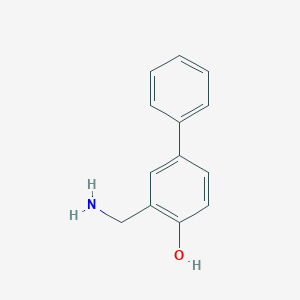
3-Aminomethyl-4-hydroxybiphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aminomethyl-4-hydroxybiphenyl is a chemical compound that has been used in scientific research for many years. It is a biphenyl derivative that has been synthesized using various methods. The compound has been studied for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 3-Aminomethyl-4-hydroxybiphenyl is not well understood. However, it has been suggested that the compound may act as an inhibitor of certain enzymes that are involved in the metabolism of drugs and other xenobiotics. This inhibition may lead to an increase in the bioavailability of these compounds, which could have implications for drug interactions and toxicity.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-Aminomethyl-4-hydroxybiphenyl are not well characterized. However, studies have shown that the compound has low toxicity and is not mutagenic or carcinogenic. Additionally, the compound has been shown to have antioxidant activity, which could have implications for its potential use in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Aminomethyl-4-hydroxybiphenyl in lab experiments is its ease of synthesis. The compound can be synthesized using relatively simple methods and is readily available. Additionally, the low toxicity and lack of mutagenicity or carcinogenicity make the compound a relatively safe option for use in lab experiments. However, one limitation of using 3-Aminomethyl-4-hydroxybiphenyl is the lack of understanding of its mechanism of action, which could limit its potential applications in scientific research.
Zukünftige Richtungen
There are several future directions for the study of 3-Aminomethyl-4-hydroxybiphenyl. One potential direction is the synthesis of novel derivatives of the compound that have unique properties and potential applications in scientific research. Additionally, further studies are needed to elucidate the mechanism of action of the compound and to better understand its biochemical and physiological effects. Finally, the compound could be studied for its potential use in the treatment of oxidative stress-related diseases, such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, 3-Aminomethyl-4-hydroxybiphenyl is a chemical compound that has potential applications in scientific research. It can be synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in drug delivery and tissue engineering. While the compound has advantages for use in lab experiments, further studies are needed to fully understand its potential applications in scientific research.
Synthesemethoden
The synthesis of 3-Aminomethyl-4-hydroxybiphenyl has been achieved through various methods, including the reaction of 4-bromo-3-hydroxybiphenyl with methylamine and sodium borohydride. Another method involves the reaction of 3-hydroxy-4-methoxybiphenyl with formaldehyde and ammonium chloride. These methods have been used to synthesize 3-Aminomethyl-4-hydroxybiphenyl with high yields and purity.
Wissenschaftliche Forschungsanwendungen
3-Aminomethyl-4-hydroxybiphenyl has been used in scientific research as a starting material for the synthesis of various compounds. It has been used to synthesize benzimidazole derivatives that have potential anticancer activity. The compound has also been used to synthesize novel polymeric materials that have potential applications in drug delivery and tissue engineering. Additionally, 3-Aminomethyl-4-hydroxybiphenyl has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
CAS-Nummer |
123774-74-3 |
|---|---|
Produktname |
3-Aminomethyl-4-hydroxybiphenyl |
Molekularformel |
C13H13NO |
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
2-(aminomethyl)-4-phenylphenol |
InChI |
InChI=1S/C13H13NO/c14-9-12-8-11(6-7-13(12)15)10-4-2-1-3-5-10/h1-8,15H,9,14H2 |
InChI-Schlüssel |
YXUWHBIKMQIEJR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)O)CN |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)O)CN |
Andere CAS-Nummern |
123774-74-3 |
Synonyme |
3-aminomethyl-4-hydroxybiphenyl 4-hydroxy-3-aminomethyldiphenyl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



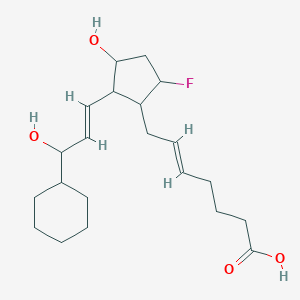
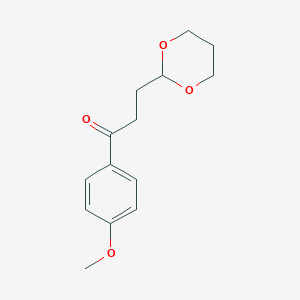
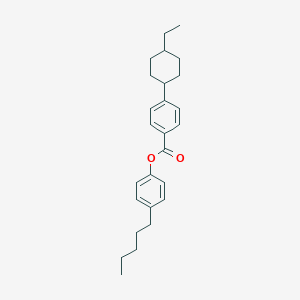
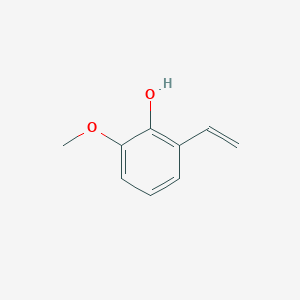
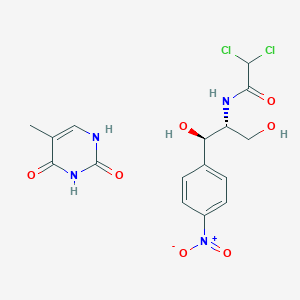
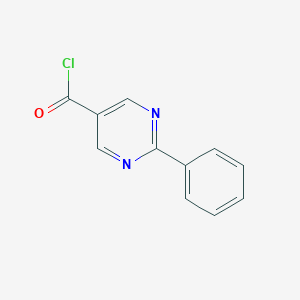
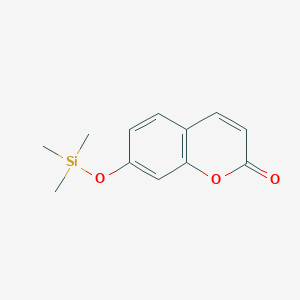
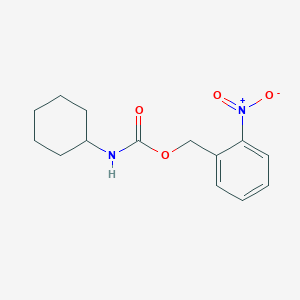

![7-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B38102.png)
